[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-acetic acid
Overview
Description
[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]acetic acid is a chemical compound with a molecular weight of 249.27 g/mol It is characterized by the presence of an isoquinoline moiety, which is a significant structural component in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-acetic acid typically involves the reaction of isoquinoline derivatives with ethyl oxalate under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
Chemistry
In chemistry, [2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of drugs targeting specific enzymes and receptors .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of [2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share a similar structure with [2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-acetic acid and exhibit similar biological activities.
Tetrahydroisoquinoline derivatives: These compounds are structurally related and have been studied for their pharmacological properties.
Indole derivatives: Although structurally different, indole derivatives share some chemical reactivity and biological activities with isoquinoline derivatives.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(8-18-9-13(16)17)14-6-5-10-3-1-2-4-11(10)7-14/h1-4H,5-9H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVWICMMICYPEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)COCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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